5-Bromo-2-iodobenzonitrile

Sequential cross-coupling Chemoselectivity Palladium catalysis

5-Bromo-2-iodobenzonitrile (C₇H₃BrIN, MW 307.91 g/mol) is a crystalline, multi‑halogenated aromatic nitrile that serves as a versatile precursor in pharmaceutical, agrochemical, and materials research. Its structure features a bromine atom at the 5‑position and an iodine atom ortho to the nitrile group, a pairing that enables stepwise, chemoselective palladium‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura, Sonogashira, and Buchwald‑Hartwig couplings.

Molecular Formula C7H3BrIN
Molecular Weight 307.91 g/mol
CAS No. 121554-10-7
Cat. No. B039573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodobenzonitrile
CAS121554-10-7
Molecular FormulaC7H3BrIN
Molecular Weight307.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C#N)I
InChIInChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
InChIKeyJIGKPMMZNMQXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodobenzonitrile (CAS 121554-10-7) — Orthogonal Dihalogenated Building Block for Sequential Cross-Coupling


5-Bromo-2-iodobenzonitrile (C₇H₃BrIN, MW 307.91 g/mol) is a crystalline, multi‑halogenated aromatic nitrile that serves as a versatile precursor in pharmaceutical, agrochemical, and materials research . Its structure features a bromine atom at the 5‑position and an iodine atom ortho to the nitrile group, a pairing that enables stepwise, chemoselective palladium‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura, Sonogashira, and Buchwald‑Hartwig couplings [1][2]. The electron‑withdrawing cyano group additionally activates the ring toward nucleophilic aromatic substitution, broadening its utility beyond metal‑catalyzed transformations [1].

Why 5-Bromo-2-iodobenzonitrile Cannot Be Replaced by Mono‑ or Other Dihalobenzonitriles


Simple mono‑halogenated benzonitriles (e.g., 2‑iodobenzonitrile or 5‑bromobenzonitrile) offer only a single reactive site, limiting their use to one coupling event and dramatically reducing synthetic efficiency [1]. Symmetrical dihalo analogs such as 2,5‑dibromobenzonitrile possess two identical leaving groups; achieving site‑selective mono‑functionalization in such substrates is notoriously difficult and typically requires extensive optimization of catalyst, ligand, and temperature, often resulting in statistical mixtures of mono‑ and bis‑coupled products [2]. In contrast, 5‑bromo‑2‑iodobenzonitrile exploits the intrinsic reactivity difference between C–I and C–Br bonds (I > Br >> Cl) to enable predictable, high‑fidelity sequential coupling without protecting‑group strategies, an advantage that directly translates into shorter synthetic routes and higher overall yields [3][4].

Quantitative Differentiation Evidence for 5-Bromo-2-iodobenzonitrile vs. Closest Analogs


Orthogonal C–I vs. C–Br Reactivity for Sequential Cross‑Coupling

The ortho‑iodine substituent undergoes oxidative addition to palladium(0) significantly faster than the meta‑bromine, enabling exclusive first‑step coupling at the C–I position. Competition experiments with a reduced iron pincer complex establish the relative oxidative addition rate order for aryl halides as I > Br > Cl [1]. In Sonogashira couplings catalyzed by aromatic tri‑palladium complexes, exclusive C–I selectivity over C–Br is observed, with isolated yields of 71–95% [2]. This inherent chemoselectivity allows 5‑bromo‑2‑iodobenzonitrile to be functionalized sequentially without protecting‑group manipulation, an advantage absent in 2,5‑dibromobenzonitrile (both positions Br, selectivity challenging) and 2‑iodobenzonitrile (only one reactive center).

Sequential cross-coupling Chemoselectivity Palladium catalysis

Validated Synthesis Yield Advantage Over Alternative Synthetic Routes

The primary commercial route to 5‑bromo‑2‑iodobenzonitrile proceeds via diazotization of 2‑amino‑5‑bromobenzonitrile with tert‑butyl nitrite and iodine, delivering an isolated yield of approximately 87% . An alternative route starting from m‑bromobenzonitrile gives a lower yield of ~74% . For procurement decisions, the existence of a high‑yielding, well‑documented synthetic pathway ensures consistent lot‑to‑lot quality and scalable supply, whereas less‑optimized routes for other dihalobenzonitrile isomers can lead to variable purity and higher costs.

Synthesis efficiency Diazotization–iodination Process chemistry

Commercial Purity Specification: ≥98% by HPLC or GC

Reputable suppliers specify 5‑bromo‑2‑iodobenzonitrile at ≥98.0% purity by GC or ≥98% by HPLC, with moisture ≤0.5% [1]. This tight specification reduces the risk of side reactions caused by halogenated impurities (e.g., de‑iodinated or de‑brominated by‑products), which are more problematic in lower‑purity, single‑halogen analogs where no orthogonal reactivity exists to tolerate such contaminants.

Quality control Purity assay Procurement specification

Sharp Melting Point as a Practical Identity and Quality Indicator

5‑Bromo‑2‑iodobenzonitrile exhibits a narrow melting range of 120–122 °C (literature) or 120.0–124.0 °C (TCI specification) . In procurement workflows, a sharp, well‑defined melting point serves as a rapid, low‑cost identity and purity check. Closely related compounds such as 5‑bromo‑2‑chlorobenzonitrile (mp differs) and 5‑bromo‑2‑fluorobenzonitrile (mp also differs) have distinct melting behavior, making melting‑point determination a simple method to confirm receipt of the correct isomer before committing expensive reagents.

Physical characterization Melting point Batch consistency

Commercial Availability at Kilogram Scale for Development and Production

Industrial suppliers offer 5‑bromo‑2‑iodobenzonitrile in quantities up to kilograms, with production‑scale capability specifically highlighted [1]. This contrasts with more exotic multi‑halogenated benzonitriles (e.g., 5‑bromo‑2‑fluoro‑3‑iodobenzonitrile), which are often limited to gram quantities and custom synthesis, creating supply bottlenecks during lead optimization and preclinical development.

Supply chain Bulk procurement Scale‑up readiness

Procurement‑Relevant Application Scenarios for 5‑Bromo‑2‑iodobenzonitrile


Sequential C–C Bond Formation in Medicinal Chemistry Library Synthesis

Medicinal chemists leverage the orthogonal reactivity of 5‑bromo‑2‑iodobenzonitrile to install two distinct aryl or vinyl groups via successive Suzuki‑Miyaura couplings. The first coupling occurs selectively at the iodine position under mild Pd(0) conditions; the remaining bromine is then elaborated in a second coupling, often with a different catalyst/ligand system. This two‑step, one‑pot compatible strategy is widely used to generate biaryl‑rich screening libraries with diverse substitution patterns, where the nitrile serves as a latent pharmacophore or a synthetic handle for further elaboration [1].

PROTAC Linker and Bifunctional Degrader Assembly

In targeted protein degradation, the sequential functionalization capability of 5‑bromo‑2‑iodobenzonitrile makes it an ideal core for constructing PROTAC linkers. The cyano group can be reduced to an aminomethyl handle, while the iodine and bromine sites are sequentially coupled to the E3 ligase ligand and the target‑protein ligand, respectively. The >98% purity specification ensures minimal by‑products that could interfere with ternary complex formation during cellular assays [1].

Agrochemical Intermediate Manufacturing at Scale

Agrochemical process chemists procure 5‑bromo‑2‑iodobenzonitrile for the kilo‑scale synthesis of advanced intermediates, where the nitrile group is converted to amides, carboxylic acids, or heterocycles after sequential halogen functionalization. The validated ~87% synthesis yield and kilo‑scale commercial availability reduce procurement lead times and cost‑of‑goods, making it a dependable building block for crop protection active ingredient programs [1].

Materials Science: Precursor to Conductive Polymers and Optoelectronic Materials

The rigid, electron‑deficient benzonitrile core with two reactive halogen sites enables the iterative synthesis of donor–acceptor conjugated oligomers and polymers for organic electronics. The iodine position is first functionalized with a donor fragment (e.g., thiophene) via Sonogashira or Suzuki coupling, followed by bromine substitution to install an acceptor unit or to chain‑extend the polymer. The high purity and well‑characterized melting point ensure reproducible optoelectronic properties from batch to batch [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-iodobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.